molecular formula C15H13FN4OS B3461266 5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole

5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole

Cat. No.: B3461266
M. Wt: 316.4 g/mol
InChI Key: BAMDMMJJWWIOFY-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a fluorophenyl group and a methoxyphenyl group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide.

    Cycloaddition Reaction: The intermediate is then subjected to a [2+3] cycloaddition reaction with sodium azide and a suitable nitrile, such as 3-methoxybenzonitrile, in the presence of a catalyst like zinc chloride (ZnCl2). This reaction forms the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring itself can mimic carboxylic acids or other functional groups, allowing it to interact with a wide range of biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-1H-tetrazole: Similar structure but lacks the methoxyphenyl group.

    5-(3-Methoxyphenyl)-1H-tetrazole: Similar structure but lacks the fluorophenyl group.

    5-(2-Fluorophenyl)-1H-tetrazole: Similar structure but lacks the methoxyphenyl group.

Uniqueness

5-[(2-Fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole is unique due to the presence of both fluorophenyl and methoxyphenyl groups

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-21-13-7-4-6-12(9-13)20-15(17-18-19-20)22-10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDMMJJWWIOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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